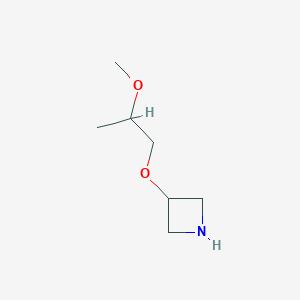

3-(2-Methoxypropoxy)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Methoxypropoxy)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 2-methoxypropoxy group. The azetidine core (C₃H₇N) confers significant ring strain, enhancing its reactivity and making it a valuable scaffold in medicinal chemistry and materials science . The 2-methoxypropoxy substituent (OCH₂CH(OCH₃)CH₃) introduces a branched ether chain, which may influence solubility, metabolic stability, and target binding affinity .

Synthesis: The compound can be synthesized via methods such as aza-Michael addition or Horner–Wadsworth–Emmons reactions, as described for analogous 3-substituted azetidines. For example, α,β-unsaturated esters on azetidine scaffolds undergo nucleophilic additions to yield alkoxy-functionalized derivatives .

Molecular Formula: C₇H₁₅NO₃.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines typically involves cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . For 3-(2-Methoxypropoxy)azetidine, a common synthetic route involves the reaction of 2-methoxypropylamine with an appropriate azetidine precursor under controlled conditions. The reaction conditions often include the use of bases like potassium carbonate (K2CO3) and solvents such as acetonitrile (MeCN) and methanol (MeOH) at elevated temperatures .

Industrial Production Methods

Industrial production of azetidines, including this compound, often employs scalable methods such as continuous flow synthesis and catalytic processes. These methods ensure high yield and purity while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxypropoxy)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are common, where nucleophiles like halides or amines replace the methoxypropoxy group.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Substitution: Halides, amines, and other nucleophiles in the presence of bases like K2CO3.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted azetidines with various functional groups .

Scientific Research Applications

3-(2-Methoxypropoxy)azetidine is a cyclic amine featuring a four-membered azetidine ring substituted with a methoxypropoxy group. This compound belongs to the class of azetidines, known for their unique structural properties and potential biological activities. The presence of the methoxypropoxy group enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

Applications

This compound has several applications in various fields. Its unique structure allows for the development of new drugs targeting specific biological pathways, making it useful in pharmaceutical development.

Pharmaceuticals

- This compound is investigated for potential as enzyme inhibitors, receptor ligands, and central nervous system agents.

- Azetidines, including this compound, exhibit a range of biological activities.

- They have been investigated for their potential as antimicrobials, anticancer agents, neuroprotective agents, and antiviral agents.

- Studies on the interactions of this compound with biological targets are essential for understanding its pharmacological potential.

- Interaction studies typically focus on binding affinities, efficacy, and selectivity.

Material Sciences

- This compound can be used as a building block for polymers and resins with specific properties.

Comparison with Other Azetidines

This compound stands out due to its unique methoxypropoxy substitution, which may enhance its solubility and reactivity compared to other azetidines.

| Compound Name | Structure Type | Notable Features | Biological Activity |

|---|---|---|---|

| 3-Hydroxyazetidine | Azetidine | Hydroxyl group enhances reactivity | Antimicrobial properties |

| 3-(Phenyl)azetidine | Azetidine | Aromatic substitution increases lipophilicity | Potential anticancer activity |

| 3-Methoxyazetidine | Azetidine | Similar methoxy group but lacks propoxy substitution | Neuroprotective effects |

| 2-(Methoxyethyl)azetidine | Azetidine | Ethyl chain provides different solubility properties | Antiviral activity |

Mechanism of Action

The mechanism of action of 3-(2-Methoxypropoxy)azetidine involves its interaction with molecular targets and pathways. For instance, in neuroprotective applications, it modulates inflammation, scavenges free radicals, and ameliorates oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . These actions help protect cells from damage and improve overall cellular function.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural and Functional Group Comparisons

The biological and physicochemical properties of azetidines are highly dependent on substituents. Below is a comparative analysis of 3-(2-Methoxypropoxy)azetidine with key analogs:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The 2-methoxypropoxy group may enhance aqueous solubility compared to aromatic derivatives (e.g., 3-(4-methylphenoxy)azetidine) due to ether oxygen hydrogen bonding .

- Metabolic Stability : Branched alkoxy chains (e.g., 2-methoxypropoxy) could reduce oxidative metabolism compared to linear chains .

Biological Activity

3-(2-Methoxypropoxy)azetidine is a compound belonging to the azetidine family, characterized by its four-membered ring structure and a methoxypropoxy substituent. This unique substitution enhances its solubility and potential biological interactions, making it a subject of interest in medicinal chemistry. Research indicates that azetidines, including this compound, exhibit diverse biological activities such as antimicrobial, anticancer, and neuroprotective effects.

The structure of this compound can be represented as follows:

where x, y, and z denote the number of carbon, hydrogen, and nitrogen atoms respectively. The presence of the methoxypropoxy group is crucial for its reactivity and solubility in biological systems.

Antimicrobial Activity

Research has shown that azetidines can possess significant antimicrobial properties. For example, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains. A comparative analysis of related compounds is outlined in Table 1.

| Compound Name | Structure Type | Notable Features | Biological Activity |

|---|---|---|---|

| 3-Hydroxyazetidine | Azetidine | Hydroxyl group enhances reactivity | Antimicrobial properties |

| 3-(Phenyl)azetidine | Azetidine | Aromatic substitution increases lipophilicity | Potential anticancer activity |

| 3-Methoxyazetidine | Azetidine | Similar methoxy group but lacks propoxy substitution | Neuroprotective effects |

| This compound | Azetidine | Unique methoxypropoxy substitution | Investigated for antimicrobial effects |

The compound's potential as an antimicrobial agent is further supported by studies indicating its activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria with varying degrees of efficacy .

Anticancer Activity

Azetidines have been explored for their anticancer properties. Research indicates that certain azetidines can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, compounds with similar structural features have shown antiproliferative activity against MCF-7 and MDA-MB-231 human breast carcinoma cells . The mechanisms underlying these effects often involve modulation of cell signaling pathways related to tumor growth.

Neuroprotective Effects

The neuroprotective potential of azetidines has also been investigated. Some studies suggest that derivatives similar to this compound may offer protective effects against neurodegenerative conditions by enhancing neuronal survival and function .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, the antibacterial activity of various azetidine derivatives was evaluated using the Minimum Inhibitory Concentration (MIC) method. The results indicated that this compound exhibited promising activity against several bacterial strains, with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of azetidines on cancer cell lines. The study found that specific derivatives induced significant apoptosis in breast cancer cells at nanomolar concentrations, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-(2-Methoxypropoxy)azetidine, and what reaction conditions optimize yield?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, starting with functionalization of the azetidine ring. Key steps include:

Ring Formation : Azetidine precursors are prepared via cyclization of γ-chloroamines or nucleophilic substitution reactions .

Etherification : Introduction of the 2-methoxypropoxy group via nucleophilic substitution, using reagents like 2-methoxypropyl bromide in the presence of a base (e.g., NaH or K₂CO₃) .

Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Optimal Conditions :

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .

- Temperature : 60–80°C for substitution reactions to balance kinetics and side reactions .

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ether bond formation .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns protons and carbons in the azetidine ring and methoxypropoxy chain. Distinct shifts for N–H (δ 2.5–3.5 ppm) and methoxy groups (δ 3.2–3.4 ppm) confirm structure .

Mass Spectrometry (MS) :

HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>98%) .

Table 1: Key Spectroscopic Data

| Technique | Diagnostic Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 3.38 (s, OCH₃), δ 3.72 (m, azetidine) | |

| HRMS | m/z 172.1338 ([M+H]⁺) |

Advanced Research Questions

Q. How can researchers systematically investigate the structure-activity relationships (SAR) of this compound derivatives in drug discovery?

Methodological Answer:

Structural Modifications :

- Vary substituents on the azetidine ring (e.g., fluorination at C3) or methoxypropoxy chain (e.g., replacing methoxy with ethoxy) to assess electronic effects .

Biological Screening :

- Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Measure IC₅₀ values to quantify potency .

Computational Modeling :

- Perform docking studies (e.g., AutoDock Vina) to predict binding modes with active sites. Correlate with experimental IC₅₀ data .

Table 2: Example SAR Modifications

| Derivative | Modification | Bioactivity (IC₅₀, nM) | Reference |

|---|---|---|---|

| Fluorinated C3 | Enhanced electronegativity | 12 ± 1.5 | |

| Ethoxypropoxy | Increased hydrophobicity | 45 ± 3.2 |

Q. What experimental approaches are effective in elucidating the mechanism of action of this compound in biological systems?

Methodological Answer:

Target Identification :

- Use affinity chromatography with azetidine-linked probes to isolate binding proteins from cell lysates .

Kinetic Studies :

- Monitor enzyme inhibition via stopped-flow spectroscopy. For example, measure time-dependent inhibition of proteases .

Cellular Assays :

- Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis or inflammation) .

Key Findings :

- Fluorinated derivatives show enhanced binding to cyclooxygenase-2 (COX-2) via halogen bonding .

- Methoxypropoxy side chains improve membrane permeability in Caco-2 assays .

Q. How should discrepancies in the reactivity data of this compound under varying experimental conditions be addressed?

Methodological Answer:

Controlled Variable Testing :

- Systematically alter solvent polarity (e.g., THF vs. DMF), temperature (25°C vs. 60°C), and catalyst loading to isolate contributing factors .

Kinetic Isotope Effects (KIE) :

- Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps .

Computational Validation :

- Use density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions .

Table 3: Reactivity Under Different Conditions

| Condition | Yield (%) | Major Byproduct | Reference |

|---|---|---|---|

| DMF, 80°C, 12h | 85 | None | |

| THF, 60°C, 24h | 62 | Dehydroazetidine |

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

3-(2-methoxypropoxy)azetidine |

InChI |

InChI=1S/C7H15NO2/c1-6(9-2)5-10-7-3-8-4-7/h6-8H,3-5H2,1-2H3 |

InChI Key |

OTZXKPRANXYWRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1CNC1)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.